Linaroside: A Technical Guide to its Discovery, Isolation, and Biological Significance
Linaroside: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaroside, a flavone glycoside also known as linarin or acacetin-7-O-rutinoside, has a rich history of discovery and a growing body of research highlighting its therapeutic potential. First identified in the 1930s, this natural compound has been isolated from a variety of plant species and has demonstrated a range of biological activities, most notably neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the historical discovery and isolation of linaroside, detailed experimental protocols for its extraction and characterization, a summary of its biological activities with a focus on relevant signaling pathways, and a compilation of key quantitative data.
Discovery and Isolation History
The initial discovery of linaroside dates back to 1936 when it was first isolated from the flowers of Linaria vulgaris (common toadflax) by Merz and Wu.[1] Subsequent research led to its identification in various other plant families, including Asteraceae, Lamiaceae, and Scrophulariaceae.[2] Notably, it has been isolated from species such as Cirsium oleraceum, Valeriana officinalis, and various Buddleja species.[1][2]
The structural elucidation of linaroside was a significant milestone, achieved by Baker et al. in 1951.[1] They identified it as acacetin-7-O-rutinoside. The synthesis of linarin was first reported by Zemplén and Bognàr in 1941.[1]
Physicochemical Properties and Spectroscopic Data
Linaroside presents as a white powder or needles when crystallized from methanol.[1][3] Its molecular formula is C₂₈H₃₂O₁₄, with a molecular weight of 592.55 g/mol .[1][4] It is practically insoluble in water and common organic solvents but soluble in pyridine, concentrated acids, and alkalies.[1]
Table 1: Physicochemical Properties of Linaroside
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₂O₁₄ | [1][4] |
| Molecular Weight | 592.55 g/mol | [1][4] |
| Melting Point | 268-270 °C | [1] |
| Appearance | White powder/needles | [1][3] |
Table 2: 1H and 13C NMR Spectroscopic Data for Linaroside
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Aglycone (Acacetin) | ||
| 2 | - | 164.5 |
| 3 | 6.86 (s) | 103.2 |
| 4 | - | 182.4 |
| 5 | 12.97 (s) | 161.7 |
| 6 | 6.48 (d, J=2.1 Hz) | 99.9 |
| 7 | - | 163.1 |
| 8 | 6.80 (d, J=2.1 Hz) | 95.0 |
| 9 | - | 157.5 |
| 10 | - | 105.7 |
| 1' | - | 123.0 |
| 2' | 8.05 (d, J=8.9 Hz) | 128.8 |
| 3' | 7.15 (d, J=8.9 Hz) | 114.9 |
| 4' | - | 162.8 |
| 5' | 7.15 (d, J=8.9 Hz) | 114.9 |
| 6' | 8.05 (d, J=8.9 Hz) | 128.8 |
| OCH₃ | 3.88 (s) | 55.7 |
| Sugar Moiety (Rutinose) | ||
| Glc-1'' | 5.12 (d, J=7.3 Hz) | 100.1 |
| Glc-2'' | 3.50-3.60 (m) | 73.4 |
| Glc-3'' | 3.50-3.60 (m) | 76.6 |
| Glc-4'' | 3.40 (m) | 70.0 |
| Glc-5'' | 3.50-3.60 (m) | 75.9 |
| Glc-6''a | 3.75 (m) | 66.2 |
| Glc-6''b | 3.45 (m) | |
| Rha-1''' | 4.56 (d, J=1.5 Hz) | 100.9 |
| Rha-2''' | 3.65 (m) | 70.6 |
| Rha-3''' | 3.48 (m) | 70.8 |
| Rha-4''' | 3.25 (m) | 72.3 |
| Rha-5''' | 3.40 (m) | 68.5 |
| Rha-6''' | 1.12 (d, J=6.2 Hz) | 18.0 |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature.
Experimental Protocols
Extraction and Isolation
Modern methods for the extraction and isolation of linaroside often employ solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique can significantly impact the yield and purity of the final product.
Protocol 1: Extraction from Chrysanthemum indicum Flowers
This protocol is adapted from a study optimizing linarin extraction.[5]
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Plant Material Preparation: Dry the flowers of Chrysanthemum indicum and grind them into a fine powder.
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Solvent Extraction:
-
Mix the powdered plant material with 74% ethanol in a solid-to-liquid ratio of 1:12 (g/mL).
-
Perform the extraction for 2 hours.
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Repeat the extraction process three times to maximize the yield.
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator.
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Purification: The resulting crude extract can be further purified using techniques like column chromatography on silica gel or macroporous resin, followed by preparative high-performance liquid chromatography (prep-HPLC) to obtain high-purity linaroside.[3]
Table 3: Quantitative Data on Linaroside Extraction from Chrysanthemum indicum
| Parameter | Optimized Value | Resulting Yield | Reference |
| Ethanol Concentration | 74% | 90.5% | [5] |
| Extraction Time | 2 hours | [5] | |
| Extraction Frequency | 3 times | [5] | |
| Solvent to Material Ratio | 12 mL/g | [5] |
Protocol 2: Solid-Liquid Extraction for Purification
This protocol describes a purification method for a linarin-rich extract from Dendranthema indicum flowers.[6]
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Initial Extraction: Extract dried and powdered flowers with 75% ethanol. Concentrate the extract to obtain a precipitate rich in linarin.
-
Sequential Solvent Extraction (Purification):
-
Suspend the precipitate in ethyl acetate, stir, and centrifuge to collect the solid residue.
-
Repeat the process sequentially with ethanol, 40% ethanol-aqueous solution (twice), and 20% ethanol-aqueous solution.
-
-
Final Product: The final precipitate will be an extract with a significantly higher concentration of linarin. This method achieved a purity of 55.68 ± 2.08% with a recovery of 66.65 ± 1.73%.[6]
Structure Elucidation
The structure of linaroside is typically confirmed using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.
-
13C NMR: Reveals the number and types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule, including the attachment of the sugar moiety to the flavonoid aglycone.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the flavonoid.
Biological Activities and Signaling Pathways
Linaroside has been shown to possess a variety of biological activities, with its neuroprotective and anti-inflammatory effects being the most extensively studied.
Neuroprotective Effects
Linaroside has demonstrated significant neuroprotective properties in various in vitro and in vivo models. It has been shown to protect neuronal cells from amyloid-β-induced toxicity, a hallmark of Alzheimer's disease.[7]
Signaling Pathway: PI3K/Akt/GSK-3β
The neuroprotective effects of linaroside are, at least in part, mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[7][8]
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Activation of PI3K/Akt: Linaroside promotes the phosphorylation and activation of Akt.[7]
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Inhibition of GSK-3β: Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK-3β).[7][8] The over-activation of GSK3β is detrimental and contributes to neuroinflammation and neuronal apoptosis.[9]
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Upregulation of Bcl-2: The inhibition of GSK-3β leads to an increase in the expression of the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[7][8]
References
- 1. Linarin [drugfuture.com]
- 2. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Linarin | C28H32O14 | CID 5317025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization of extraction of linarin from Flos chrysanthemi indici by response surface methodology and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative Purification of Linarin Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of linarin through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
